molecular formula C10H14N2O3 B13979113 6-ethoxy-N-methoxy-N-methylnicotinamide

6-ethoxy-N-methoxy-N-methylnicotinamide

Cat. No.: B13979113
M. Wt: 210.23 g/mol
InChI Key: QFOPKNCBAKBTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-N-methoxy-N-methylnicotinamide (CAS 227939-21-1) is a synthetic nicotinamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of N-methoxy-N-methylamides, which are frequently employed as versatile synthetic intermediates, particularly in the preparation of ketones from carboxylic acids. Researchers value its potential application in the synthesis of complex molecules for pharmaceutical targeting. The core structure of this compound is a pyridine ring, a common pharmacophore in active pharmaceutical ingredients. The presence of the 6-ethoxy substituent and the N-methoxy-N-methylamide group defines its specific physicochemical properties, including a calculated molecular weight of 210.23 g/mol and a density of approximately 1.137 g/cm³ . This molecular architecture is strategically designed to influence parameters such as lipophilicity, a critical factor in optimizing the pharmacokinetic profiles of drug candidates . In a research context, analogues featuring substituted pyridine cores and similar amide functionalities have been explored in the development of therapeutics for diseases such as tuberculosis, where modulating lipophilicity is essential for maintaining efficacy while reducing half-life and potential cardiotoxicity . Furthermore, as a modified nicotinamide, it relates to the broader vitamin B3 metabolome, which plays a fundamental role in cellular biochemistry through cofactors like NAD(P)(H) . While its exact mechanism is application-dependent, its structural features make it a valuable building block for constructing molecules that may interact with enzymatic pathways. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-15-9-6-5-8(7-11-9)10(13)12(2)14-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOPKNCBAKBTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Historical Development of Synthetic Routes to Nicotinamide (B372718) Derivatives

The synthesis of nicotinamide and its derivatives has a rich history, evolving from early methods focused on the modification of nicotinic acid to more sophisticated and efficient modern techniques. Initially, the production of simple amides of nicotinic acid was the primary focus. Over time, research has expanded to include a wide array of substituted nicotinamide analogs, driven by their potential applications in various fields of chemistry.

Targeted Synthesis of 6-ethoxy-N-methoxy-N-methylnicotinamide

The targeted synthesis of this compound requires a strategic approach, beginning with the careful selection of precursors and proceeding through a multi-step reaction sequence.

Precursor Selection and Strategic Design

A plausible and effective synthetic strategy for this compound commences with a readily available starting material, 6-chloronicotinic acid. This precursor is advantageous due to the reactivity of the chlorine atom at the 6-position of the pyridine (B92270) ring, which allows for nucleophilic substitution to introduce the desired ethoxy group.

Nucleophilic Aromatic Substitution: Replacement of the 6-chloro substituent with an ethoxy group.

Acid Chloride Formation: Conversion of the carboxylic acid moiety of the resulting 6-ethoxynicotinic acid into a more reactive acid chloride.

Amidation: Coupling of the 6-ethoxynicotinoyl chloride with N,O-dimethylhydroxylamine to form the final Weinreb amide product.

This strategic design allows for a controlled and stepwise construction of the target molecule.

Multi-step Synthesis Schemes and Optimized Reaction Conditions

The synthesis of this compound can be achieved through the following multi-step process:

Step 1: Synthesis of 6-ethoxynicotinic acid

The initial step involves the reaction of 6-chloronicotinic acid with sodium ethoxide in ethanol. This reaction is a classic example of nucleophilic aromatic substitution on a pyridine ring. The reaction is typically heated to drive it to completion.

Step 2: Synthesis of 6-ethoxynicotinoyl chloride

The carboxylic acid group of 6-ethoxynicotinic acid is then converted to an acid chloride. This is commonly achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of a solvent like dichloromethane (B109758) (DCM) is typical for this transformation, which is usually performed at room temperature or with gentle heating.

Step 3: Synthesis of this compound

In the final step, the synthesized 6-ethoxynicotinoyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or pyridine. This base is necessary to neutralize the hydrochloric acid generated during the reaction. The reaction is generally carried out in an inert solvent like DCM at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature.

StepReactantsReagentsSolventKey Conditions
16-chloronicotinic acidSodium ethoxideEthanolHeating
26-ethoxynicotinic acidThionyl chlorideDichloromethaneRoom temperature/gentle heating
36-ethoxynicotinoyl chlorideN,O-dimethylhydroxylamine hydrochlorideTriethylamine, Dichloromethane0°C to room temperature

Optimization of Synthetic Yields and Purity

To maximize the yield and purity of the final product, optimization of each reaction step is crucial. For the nucleophilic substitution, careful control of temperature and reaction time is necessary to prevent side reactions. In the formation of the acid chloride, the use of a slight excess of the chlorinating agent can ensure complete conversion of the carboxylic acid. Finally, during the amidation step, slow addition of the acid chloride to the solution of N,O-dimethylhydroxylamine and base at a low temperature can help to control the reaction's exothermicity and minimize the formation of impurities.

Advanced Purification and Isolation Techniques Employed in Synthesis

Purification of the intermediates and the final product is essential to obtain this compound of high purity. Common techniques employed include:

Crystallization: This is often used to purify the solid intermediates, such as 6-ethoxynicotinic acid.

Distillation: If the intermediates or the final product are liquids, distillation under reduced pressure can be an effective purification method.

Column Chromatography: This is a versatile technique for separating the desired compound from byproducts and unreacted starting materials. Silica (B1680970) gel is a common stationary phase for the purification of nicotinamide derivatives.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. This technique is particularly useful for separating closely related impurities.

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound involves several considerations regarding chemo- and regioselectivity.

Chemoselectivity: In the final amidation step, the acid chloride is highly reactive. It is crucial that it reacts preferentially with the amine group of N,O-dimethylhydroxylamine and not with other potential nucleophiles that may be present. The use of controlled reaction conditions helps to ensure this selectivity.

Regioselectivity: The initial nucleophilic aromatic substitution of 6-chloronicotinic acid is highly regioselective. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group deactivates the pyridine ring towards nucleophilic attack, but the presence of the chlorine at the 6-position provides a reactive site for substitution. The incoming nucleophile (ethoxide) will selectively replace the chlorine atom. This regioselectivity is a key feature of the chemistry of substituted pyridines.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance the sustainability of chemical processes. While a specific green synthesis for this compound has not been detailed in the literature, a plausible synthetic pathway can be analyzed through the lens of green chemistry. This analysis allows for the identification of potential areas for improvement in terms of atom economy, use of safer solvents, and waste reduction.

A probable synthetic route to this compound involves a two-step process starting from 6-hydroxynicotinic acid:

Etherification: The Williamson ether synthesis can be employed to convert 6-hydroxynicotinic acid to 6-ethoxynicotinic acid. This typically involves the reaction of the corresponding alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org

Amide Formation: The resulting 6-ethoxynicotinic acid can then be converted to the desired N-methoxy-N-methylamide (a Weinreb amide) by reaction with N,O-dimethylhydroxylamine hydrochloride, often via an activated carboxylic acid derivative.

An evaluation of this proposed synthesis according to key green chemistry principles reveals several considerations:

Atom Economy: The concept of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. scientificlabs.ie In the proposed synthesis, the etherification step, if following a classical Williamson ether synthesis, would involve the reaction of the sodium salt of 6-hydroxynicotinic acid with an ethylating agent like ethyl bromide. The atom economy of this step would be less than 100% due to the formation of a salt byproduct (e.g., sodium bromide).

The subsequent Weinreb amide formation from the carboxylic acid also generates byproducts. For instance, if the carboxylic acid is first converted to an acid chloride using a reagent like thionyl chloride, sulfur dioxide and hydrogen chloride are produced as waste. Alternative coupling agents can be used, some of which may offer a better atom economy. orgsyn.org

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a synthetic process. nih.gov Traditional amide bond formations often utilize polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM), which are associated with health and environmental concerns. researchgate.net Green chemistry encourages the use of safer alternatives. Recent research has identified more benign solvents for amide synthesis, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even bio-based solvents like dihydrolevoglucosenone. researchgate.netwikipedia.org Enzymatic methods for amide bond formation can also be performed in greener solvents like cyclopentyl methyl ether. youtube.com

For the Williamson ether synthesis, the choice of solvent is also important. While traditional approaches might use solvents like ethanol, exploring greener alternatives would be a key aspect of developing a more sustainable process.

Alternative Reagents and Catalysis: The use of hazardous reagents should be minimized or replaced with safer alternatives. In the formation of the Weinreb amide, the conversion of the carboxylic acid to a more reactive species is often necessary. While thionyl chloride is effective, it is a corrosive and hazardous substance. Greener alternatives for activating carboxylic acids for amide formation are an active area of research. These can include catalytic methods that avoid the use of stoichiometric activating agents. google.com For instance, the use of solid-phase supported reagents for Weinreb amide synthesis can simplify purification and reduce waste. researchgate.net

The following table summarizes the green chemistry considerations for the proposed synthesis:

Green Chemistry PrincipleApplication in the Synthesis of this compoundPotential for Improvement
Atom Economy The Williamson ether synthesis and Weinreb amide formation steps generate stoichiometric byproducts, reducing the overall atom economy.Investigating catalytic etherification and amidation methods that minimize byproduct formation.
Safer Solvents Traditional solvents for these reactions (e.g., DMF, DCM, ethanol) have environmental and health concerns.Replacing traditional solvents with greener alternatives such as 2-MeTHF, CPME, or bio-derived solvents. researchgate.netwikipedia.org
Safer Reagents The use of hazardous reagents like thionyl chloride for carboxylic acid activation is common.Employing safer activating agents or catalytic methods for amide bond formation. orgsyn.orggoogle.com
Waste Reduction The formation of salt byproducts and the use of excess reagents contribute to waste generation.Optimizing reaction conditions to use stoichiometric amounts of reagents and exploring catalytic routes.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Confirmation

Comprehensive searches for spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy, for 6-ethoxy-N-methoxy-N-methylnicotinamide did not yield specific experimental results. Typically, these methods would provide foundational information for confirming the compound's molecular structure.

Table 1: Expected Spectroscopic Data for Structural Confirmation

TechniqueExpected Information
¹H NMR Would reveal the number of unique proton environments, their chemical shifts, splitting patterns, and integration, corresponding to the ethoxy, methoxy (B1213986), methyl, and nicotinamide (B372718) ring protons.
¹³C NMR Would identify the number of unique carbon environments, including those in the aromatic ring, carbonyl group, and aliphatic side chains.
HRMS Would provide the high-precision mass of the molecular ion, allowing for the determination of the elemental formula.
IR Would show characteristic absorption bands for functional groups such as the C=O of the amide, C-O-C of the ether and methoxy groups, and C=N and C=C of the pyridine (B92270) ring.

Without experimental data, a detailed discussion of the structural confirmation of this compound remains speculative.

X-ray Crystallography and Solid-State Structure Determination

There is no evidence in the public domain of single-crystal X-ray diffraction studies having been performed on this compound. Such an analysis would be the definitive method for determining its solid-state structure, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the crystal lattice.

Conformational Analysis and Stereochemical Insights

Information regarding the conformational analysis and stereochemical properties of this compound is not available. Conformational analysis would involve studying the rotation around single bonds, particularly the C-N bond of the amide and the C-O bonds of the ethoxy and methoxy groups, to determine the most stable spatial arrangements of the atoms.

Theoretical Aspects of Molecular Geometry and Electronic Structure

While theoretical calculations, such as those using Density Functional Theory (DFT), could provide insights into the molecular geometry and electronic structure of this compound, no such published studies were identified. These computational methods could predict parameters like bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

Structure Activity Relationship Sar Studies

Design and Synthesis of Analogs and Derivatives of 6-ethoxy-N-methoxy-N-methylnicotinamide

The design of analogs of this compound is a strategic process aimed at probing the importance of its different structural components. This involves the synthesis of a library of related compounds where specific parts of the molecule are altered. The synthetic strategies often revolve around the core nicotinamide (B372718) scaffold, allowing for modifications at the 6-position of the pyridine (B92270) ring, as well as variations in the amide functionality.

The synthesis of these analogs typically begins with a suitable substituted nicotinic acid precursor. For instance, 6-chloronicotinic acid can serve as a versatile starting material. The ethoxy group at the 6-position can be introduced via nucleophilic substitution of the chlorine atom with sodium ethoxide. Subsequently, the carboxylic acid can be converted to the N-methoxy-N-methylamide, often referred to as a Weinreb amide, by coupling with N,O-dimethylhydroxylamine hydrochloride. This two-step process allows for the generation of the parent compound, this compound.

To create a diverse set of analogs for SAR studies, variations can be introduced at several key positions:

Modification of the 6-position: A range of alkoxy groups with varying chain lengths and branching can be introduced to investigate the influence of steric bulk and lipophilicity.

Substitution on the nicotinamide ring: Introduction of various substituents (e.g., halogens, alkyl groups) at other positions of the pyridine ring can probe the electronic and steric requirements for activity.

Alteration of the amide moiety: The N-methoxy-N-methylamide group can be replaced with other amides, esters, or other functional groups to assess its role in biological interactions.

These synthetic efforts result in a collection of compounds that can be subjected to biological evaluation to build a comprehensive SAR profile.

Systematic Structural Modifications and Their Impact on Biological Interactions

The biological activity of this compound and its analogs is highly dependent on their structural features. Systematic modifications provide a clear understanding of how changes in the molecule's architecture affect its interactions with biological targets.

The nicotinamide ring is a crucial pharmacophore in many biologically active molecules. Modifications to this ring system can significantly alter the compound's electronic properties, planarity, and ability to form key interactions such as hydrogen bonds and π-stacking. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the ring can modulate the pKa of the pyridine nitrogen, which may be critical for receptor binding. Steric hindrance introduced by bulky substituents can also influence the compound's ability to fit into a binding pocket.

The substituent at the 6-position of the nicotinamide ring plays a significant role in modulating the biological activity. A comparative study of 6-ethoxy versus 6-methoxy analogs can reveal important SAR trends. Generally, the ethoxy group is larger and more lipophilic than the methoxy (B1213986) group. This seemingly small difference can have a profound impact on a compound's properties.

In a series of 6-substituted nicotine (B1678760) analogs, it was observed that the lipophilicity and the steric volume of the substituent at the 6-position were key determinants of affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net While increased lipophilicity of the 6-position substituent was generally favorable for binding, an increase in the steric size of the substituent led to a decrease in affinity. researchgate.net This suggests that for a given biological target, there is likely an optimal size and lipophilicity for the substituent at the 6-position.

Table 1: Comparison of Physicochemical Properties of 6-alkoxy Substituents

SubstituentLipophilicity (cLogP)Molar Refractivity
Methoxy (-OCH₃)-0.027.88
Ethoxy (-OC₂H₅)0.3812.50
Isopropoxy (-OCH(CH₃)₂)0.7817.12
n-Butoxy (-O(CH₂)₃CH₃)1.1821.74

Note: cLogP and Molar Refractivity values are estimations and can vary depending on the calculation method.

The data in Table 1 illustrates the progressive increase in lipophilicity and size with the extension of the alkyl chain of the alkoxy group. The biological evaluation of a series of 6-alkoxy-N-methoxy-N-methylnicotinamides would likely demonstrate a parabolic relationship between these properties and biological activity, where an optimal point is reached, after which further increases in size and lipophilicity become detrimental.

The N-methoxy-N-methylamide, or Weinreb amide, is a common functional group in medicinal chemistry. Its primary role is often as a stable and versatile synthetic intermediate. However, this moiety can also participate in crucial interactions with biological targets. Variations in this part of the molecule are essential for a comprehensive SAR study.

Replacing the N-methoxy-N-methylamide with other amides (e.g., primary, secondary, or tertiary amides with different alkyl or aryl substituents) can probe the hydrogen bonding capacity and steric tolerance of the binding site. For example, converting the Weinreb amide to a simple methylamide would introduce a hydrogen bond donor, which could be beneficial if the target protein has a corresponding acceptor. Conversely, larger substituents on the amide nitrogen could explore the limits of the binding pocket's size.

Table 2: Potential Variations of the Amide Moiety and Their Properties

Amide MoietyHydrogen Bond DonorHydrogen Bond AcceptorSteric Bulk
-CONH₂YesYesSmall
-CONHCH₃YesYesMedium
-CON(CH₃)₂NoYesMedium
-CON(OCH₃)CH₃NoYesMedium

These systematic modifications are fundamental to building a detailed understanding of the SAR of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for rationalizing SAR data and for designing new, more potent analogs.

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and physicochemical properties. For a series of this compound analogs, a variety of descriptors would be relevant:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include the Kier & Hall molecular connectivity indices and Wiener index.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Physicochemical Descriptors: These relate to the electronic and hydrophobic properties of the molecule. Important descriptors in this category include:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): Related to the volume and polarizability of the molecule.

Hammett constants (σ): To quantify the electronic effects of substituents on the nicotinamide ring.

Steric parameters (e.g., Taft's Es): To quantify the steric bulk of substituents.

In a QSAR study of nicotinic acid derivatives, lipophilicity descriptors (log P) and topological indexes were found to be important for modeling their properties. nih.gov For a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, a QSAR study revealed that the inhibition of the sodium-calcium exchanger was dependent on the hydrophobicity and the shape of the substituent at the 3-position of a phenyl ring in the side chain. nih.gov

Once a set of relevant descriptors is calculated for all the synthesized analogs, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. A robust and predictive QSAR model can then be used to estimate the biological activity of virtual compounds, thereby guiding the design and synthesis of new, potentially more active analogs of this compound.

Model Development and Validation for Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are indispensable computational tools in modern drug discovery. These models mathematically correlate the chemical structure of compounds with their biological activities, enabling the prediction of potency and other properties for novel molecules.

For nicotinamide derivatives, QSAR models have been developed to predict a range of biological endpoints, from enzyme inhibition to antimicrobial activity. The development of a robust QSAR model typically involves the following steps:

Data Set Curation: A diverse set of nicotinamide analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, and hydrophobic parameters, are calculated for each molecule in the dataset.

Model Generation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques.

A hypothetical QSAR study on a series of 6-substituted nicotinamide derivatives targeting a specific enzyme might yield a model that highlights the importance of hydrophobicity and the steric bulk of the substituent at the 6-position. For instance, a study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives demonstrated that their inhibitory activity against the reverse mode of the sodium-calcium exchanger (NCX) is dependent on the hydrophobicity (π) and the shape (B(iv)) of the substituent at the 3-position of the phenyl ring. nih.gov

Table 1: Hypothetical QSAR Model for a Series of 6-Alkoxy-Nicotinamide Derivatives

Compound6-SubstituentLogPMolar RefractivityExperimental pIC₅₀Predicted pIC₅₀
1Methoxy1.245.35.85.7
2Ethoxy1.750.06.56.4
3Propoxy2.254.76.97.0
4Isopropoxy2.154.76.86.8
5Butoxy2.759.47.37.4

This table is illustrative and based on general trends observed in QSAR studies of related compounds.

The validation of such a model is crucial. Internal validation might involve leave-one-out cross-validation (q²), while external validation would use a set of compounds not included in the model's training to assess its predictive accuracy (r²_pred). A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized nicotinamide derivatives, thereby guiding the design of more potent compounds.

Ligand Efficiency and Lipophilicity Efficiency Analysis

In the process of lead optimization, it is not sufficient to simply increase potency. The quality of a drug candidate is also assessed by its efficiency metrics, which relate potency to molecular size and lipophilicity. These metrics help in designing compounds with a better balance of properties, leading to improved pharmacokinetic and safety profiles.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is a useful metric for comparing the potency of compounds of different sizes. LE is calculated using the following formula:

LE = (1.37 * pIC₅₀) / N

where N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more compact structure.

Lipophilicity Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LiPE), evaluates how effectively a compound's lipophilicity is utilized to achieve its potency. wikipedia.org It is a crucial parameter for avoiding the pitfall of increasing potency at the expense of excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.org LLE is calculated as:

LLE = pIC₅₀ - logP

where logP is the logarithm of the octanol-water partition coefficient. An LLE value between 5 and 7 is often considered optimal for drug candidates. sciforschenonline.org

Table 2: Ligand and Lipophilicity Efficiency Analysis of Hypothetical Nicotinamide Derivatives

CompoundpIC₅₀logPN (Heavy Atoms)Ligand Efficiency (LE)Lipophilicity Efficiency (LLE)
A6.22.5150.563.7
B7.03.0180.534.0
C7.52.8200.514.7
D8.13.2220.504.9
E7.84.5250.433.3

This table is illustrative and demonstrates the application of efficiency metrics.

In the hypothetical series above, Compound D shows the most promising balance of potency and lipophilicity, as indicated by its high LLE. While Compound E is potent, its high lipophilicity results in a poor LLE, suggesting that its potency is largely driven by non-specific hydrophobic interactions, which may be undesirable. The analysis of these efficiency metrics is a critical component of the multi-parameter optimization process in drug discovery.

Molecular Mechanisms of Action and Biological Targets Pre Clinical, in Vitro Focused

Target Identification and Validation Strategies

There is no available scientific literature detailing the methods used to identify or validate the biological targets of 6-ethoxy-N-methoxy-N-methylnicotinamide.

Affinity-Based Proteomics and Chemical Probe Approaches

No studies utilizing affinity-based proteomics or chemical probes to determine the molecular targets of this compound have been published in the accessible scientific domain.

Genetic Screens for Target Deconvolution

Information regarding the use of genetic screens to deconvolve the targets of this compound is not available.

Enzymatic Activity Modulation

There are no public data or research articles describing the effects of this compound on the activity of any enzymes.

Inhibition Kinetics and Mechanism (e.g., NADases, Aminopeptidases)

Specific data on the inhibition kinetics and the mechanism by which this compound may inhibit enzymes such as NADases or aminopeptidases are absent from the scientific literature.

Allosteric Modulation Studies

No studies concerning the potential allosteric modulation of any protein or enzyme by this compound have been found.

Receptor Binding and Activation Profiles

There is no available information or data on the receptor binding affinities or activation profiles for this compound.

Ligand-Receptor Interaction Dynamics

A critical step in understanding a compound's effect is to identify its binding partners. This involves determining the affinity and kinetics of the interaction between this compound (the ligand) and its biological receptor(s). Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be employed to quantify these binding events. Without experimental data, the specific receptors for this compound remain unidentified.

Signal Transduction Pathway Perturbations

Once a ligand binds to a receptor, it typically initiates a cascade of intracellular events known as signal transduction. The effect of this compound on these pathways is currently unknown. Investigating which signaling pathways are activated or inhibited would provide insight into the compound's cellular effects. This would involve reporter assays, Western blotting for key signaling proteins, and phosphoproteomics to map changes in protein phosphorylation.

Protein-Protein Interaction Modulation

Many cellular processes are governed by the interaction between proteins. A small molecule can exert its effect by either promoting or disrupting these protein-protein interactions (PPIs). There is currently no available data to suggest that this compound functions as a modulator of PPIs. Techniques such as co-immunoprecipitation (Co-IP) or yeast two-hybrid screens would be required to identify any such activity.

Cellular Pathway Analysis (e.g., gene expression, metabolic profiling, in vitro assays)

High-Throughput Screening for Cellular Effects

High-throughput screening (HTS) allows for the rapid testing of a compound across a wide range of cell-based assays. This can help to identify potential therapeutic areas or toxicological liabilities. There is no public record of this compound having undergone extensive HTS campaigns.

Mechanistic Studies in Model Cell Lines

To understand the specific mechanism of action, a compound is typically studied in well-characterized model cell lines. These studies would involve treating the cells with the compound and then analyzing changes in gene expression (e.g., via RNA-sequencing) or metabolic profiles (e.g., via mass spectrometry-based metabolomics). Such mechanistic studies for this compound have not been published.

Investigation of Off-Target Interactions at a Molecular Level

A crucial aspect of pre-clinical research is the identification of unintended "off-target" interactions, which can lead to adverse effects. This often involves screening the compound against a panel of known receptors, enzymes, and ion channels. Information regarding the off-target profile of this compound is not available.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of Electronic Properties and Reactivity

There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic properties and reactivity of 6-ethoxy-N-methoxy-N-methylnicotinamide. Such studies would typically involve optimizing the molecular geometry and calculating parameters like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and reactivity descriptors.

Molecular Docking Studies with Predicted Biological Targets

Information regarding molecular docking studies of this compound with any predicted biological targets is not found in the existing literature. Consequently, there are no available data on binding affinity predictions, pose analysis, or the identification of key interacting amino acid residues for this compound.

Binding Affinity Predictions and Pose Analysis

There are no published studies that predict the binding affinity or analyze the binding pose of this compound within the active site of any protein target.

Identification of Key Interacting Residues

Without molecular docking studies, the key amino acid residues that might interact with this compound have not been identified.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulations for this compound complexed with a biological target have been reported. MD simulations are crucial for understanding the dynamic behavior of a ligand-protein complex over time.

Ligand-Target Complex Stability and Conformational Changes

There is no information on the stability of a potential ligand-target complex involving this compound or any conformational changes that might occur upon its binding.

Binding Free Energy Calculations

No binding free energy calculations, such as those using MM-PBSA or MM-GBSA methods, have been performed for this compound. These calculations would provide a more accurate estimation of the binding affinity.

De Novo Drug Design and Virtual Screening Based on this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desirable properties, often starting from a basic scaffold. nih.gov The this compound core can be utilized as a foundational structure for the design of new chemical entities. Computational algorithms can systematically add different functional groups and fragments to this scaffold to explore a vast chemical space, aiming to optimize interactions with a specific biological target. nih.gov This process is guided by scoring functions that estimate the binding affinity and other drug-like properties of the newly generated molecules.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a drug target. In the context of the this compound scaffold, a library of virtual compounds could be generated by modifying the ethoxy, methoxy (B1213986), and methylnicotinamide moieties. This library would then be computationally "docked" into the active site of a target protein to predict binding modes and affinities. The top-scoring compounds from this virtual screen would be prioritized for synthesis and experimental testing.

The following table illustrates a hypothetical output from a virtual screening campaign based on the this compound scaffold, targeting a hypothetical protein kinase.

Compound IDScaffold ModificationPredicted Binding Affinity (kcal/mol)Lipinski's Rule of Five Violations
ENM-001(R)-1-phenylethanol addition-9.80
ENM-0024-fluorobenzylamine addition-9.50
ENM-003Cyclopropyl group addition-8.70
ENM-004Morpholine addition-8.20

ADMET Prediction (in silico only, for research compound characterization)

In silico ADMET prediction is a critical step in early drug discovery to identify compounds with potentially poor pharmacokinetic profiles, thus reducing late-stage attrition. nih.gov These predictive models use the chemical structure of a compound to estimate its absorption, distribution, metabolism, and excretion properties.

Computational models can predict several key parameters related to the absorption and distribution of this compound and its analogs. These models are often based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally determined values.

Key predicted properties include:

Aqueous Solubility: This property affects the dissolution of a drug in the gastrointestinal tract.

Caco-2 Permeability: This is an in vitro model for predicting human intestinal absorption. mdpi.com

Blood-Brain Barrier (BBB) Permeability: This is crucial for drugs targeting the central nervous system.

Plasma Protein Binding (PPB): The extent of binding to plasma proteins can influence the free drug concentration and its efficacy.

Below is a table of hypothetical predicted absorption and distribution properties for this compound.

PropertyPredicted ValueInterpretation
LogS (Aqueous Solubility)-3.5Moderately Soluble
Caco-2 Permeability (nm/s)15 x 10-6High
BBB Permeability (logBB)-0.2Likely to cross the BBB
Plasma Protein Binding (%)85%High

Predicting the metabolic fate of a compound is essential to understand its half-life and potential for drug-drug interactions. In silico models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes, which are major enzymes involved in drug metabolism. nih.gov These models can also predict the likelihood of a compound being a substrate or inhibitor of specific CYP isoforms.

For this compound, computational tools would analyze the structure to identify atoms most susceptible to metabolic reactions such as oxidation, hydrolysis, and conjugation. For instance, the ethoxy and methoxy groups, as well as the aromatic ring, could be potential sites of metabolism.

The following table presents hypothetical metabolic and excretion predictions for this compound.

ParameterPredictionImplication
Primary Metabolizing CYP IsoformCYP3A4Potential for drug-drug interactions with other CYP3A4 substrates.
Major Site of MetabolismO-dealkylation of the ethoxy groupThe ethoxy group is likely to be cleaved.
Renal Excretion (%)20%Primarily cleared through metabolism rather than direct renal excretion.
Half-life (t1/2) Prediction4 hoursModerate duration of action.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental to the qualitative and quantitative analysis of "6-ethoxy-N-methoxy-N-methylnicotinamide," providing the high resolving power necessary to separate the compound from impurities and other components in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of "this compound" in research samples. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this purpose. The ethoxy and N-methoxy-N-methyl substituents confer a degree of lipophilicity to the nicotinamide (B372718) backbone, allowing for good retention and separation on C18 columns.

For routine purity analysis and quantification, a standard HPLC-UV system is typically employed. The pyridine (B92270) ring within the molecule contains a chromophore that absorbs UV light, with nicotinamide derivatives commonly exhibiting maximum absorbance around 260 nm. nih.gov The mobile phase composition, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with a controlled pH, is optimized to achieve symmetric peak shapes and adequate retention times. nih.gov Gradient elution may be employed to enhance the separation of impurities with different polarities.

A hypothetical HPLC method for the analysis of "this compound" is presented in Table 1.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 261 nm

This table presents a hypothetical set of parameters based on common methods for related nicotinamide compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for the analysis of "this compound," particularly for volatile and thermally stable compounds. The successful application of GC-MS is contingent on the compound's ability to be volatilized without degradation. The N-methoxy-N-methyl amide functionality may influence its thermal stability.

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern provides a unique "fingerprint" that can be used for structural elucidation and confirmation. The nitrogen rule in mass spectrometry can be a useful indicator, as a molecule with an odd number of nitrogen atoms, such as "this compound," will often have an odd nominal molecular mass. whitman.edu Common fragmentation pathways for amides involve cleavage of the C-N bond. nih.gov

A proposed set of GC-MS parameters for the analysis of this compound is detailed in Table 2.

Table 2: Proposed GC-MS Parameters for the Analysis of this compound

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole
Scan Range 50-400 m/z

This table outlines a hypothetical set of GC-MS conditions based on general methods for the analysis of substituted pyridines and amides.

Spectrometric Methods for Quantitative Analysis in in vitro Studies

Spectrometric techniques are invaluable for the quantitative analysis of "this compound" in in vitro assays, such as enzyme kinetic studies. These methods are generally rapid, sensitive, and can be adapted for high-throughput screening.

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible method for quantifying "this compound" in solution. The technique is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the compound, as described by the Beer-Lambert law.

The pyridine ring, being an aromatic heterocycle, is the primary chromophore in the molecule. The presence of the ethoxy group, an auxochrome, may cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted nicotinamide. researchgate.netchemrxiv.org For quantitative analysis, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize interference from other components in the sample matrix. A typical λmax for nicotinamide derivatives is in the range of 260-280 nm. researchgate.netchemrxiv.org

A summary of the prospective UV-Vis spectroscopic properties is provided in Table 3.

Table 3: Anticipated UV-Vis Spectroscopic Data for this compound

ParameterValue
Expected λmax ~265 nm
Solvent Ethanol or Phosphate Buffer (pH 7.4)
Molar Extinction Coefficient (ε) To be determined experimentally
Linear Range Dependent on ε and path length

This table provides estimated UV-Vis properties based on the analysis of structurally related pyridine and nicotinamide compounds.

Fluorescence spectroscopy is a highly sensitive technique that can be employed for the quantification of fluorescent compounds. While many nicotinamide derivatives exhibit some native fluorescence, it is often weak. nih.govcore.ac.uk The fluorescence properties of "this compound" would need to be experimentally determined. If the native fluorescence is insufficient for the desired sensitivity, derivatization with a fluorescent tag could be explored.

In fluorescence spectroscopy, the compound is excited at a specific wavelength, and the emitted light at a longer wavelength is measured. The intensity of the emitted fluorescence is proportional to the concentration of the analyte. For related nicotinamide compounds, derivatization is sometimes used to enhance the fluorescent signal, allowing for more sensitive detection in biological samples. matec-conferences.org

The potential fluorescence properties are outlined in Table 4.

Table 4: Hypothetical Fluorescence Spectroscopy Parameters for this compound

ParameterCondition
Excitation Wavelength (λex) To be determined experimentally (likely in the UV range)
Emission Wavelength (λem) To be determined experimentally
Solvent Acetonitrile or aqueous buffer
Quantum Yield To be determined experimentally

This table presents a framework for the fluorescence analysis of the target compound, with specific parameters requiring experimental determination.

Advanced Bioanalytical Techniques for Mechanistic Studies

To investigate the mechanism of action of "this compound," particularly in the context of enzyme inhibition or interaction with biological targets, more advanced bioanalytical techniques are required. These methods provide insights into the kinetics and thermodynamics of binding events and can help to identify the specific molecular interactions involved.

For mechanistic studies, techniques such as capillary electrophoresis (CE) and mass spectrometry (MS) are increasingly utilized. nih.govresearchgate.net CE offers high separation efficiency and low sample consumption, making it suitable for screening enzyme inhibitors and studying enzyme kinetics. nih.govnih.gov Mass spectrometry, particularly when coupled with techniques like immobilized enzyme reactors, can be a powerful tool for identifying and characterizing enzyme inhibitors from complex mixtures. researchgate.netynu.edu.cn These advanced methods can provide detailed information on binding affinities, inhibition constants (Ki), and the mode of inhibition (e.g., competitive, non-competitive). walshmedicalmedia.com The choice of technique will depend on the specific enzyme system and the research objectives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling (in vitro or in vivo in research models)

There is no specific published research detailing the use of LC-MS/MS for the metabolite profiling of this compound.

In general, LC-MS/MS is a powerful technique for identifying and quantifying metabolites of drug candidates in biological matrices. For nicotinamide-related compounds, LC-MS/MS methods are frequently developed to study their metabolic fate. These methods typically involve protein precipitation of the sample, followed by chromatographic separation on a suitable column (e.g., a C18 column) and detection using a triple quadrupole mass spectrometer. The instrument is often operated in multiple reaction monitoring (MRM) mode to achieve high sensitivity and selectivity for the parent compound and its expected metabolites.

For a hypothetical analysis of this compound, one would anticipate potential metabolic pathways to include O-de-ethylation, N-demethylation, N-demethoxylation, and amide hydrolysis. An LC-MS/MS method would be developed to specifically target these potential metabolites.

Table 1: Hypothetical LC-MS/MS Parameters for Metabolite Profiling of this compound

ParameterValue
Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of parent and metabolites
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsPrecursor ion > Product ion (specific m/z to be determined)
Collision EnergyOptimized for each transition
Dwell Time100 ms

This table is illustrative and not based on experimental data for the specified compound.

Capillary Electrophoresis

No specific methods for the analysis of this compound using capillary electrophoresis have been reported in the scientific literature.

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of small molecules, including pyridine derivatives. The separation in CE is based on the differential migration of analytes in an electric field. For a compound like this compound, a cationic (acidic) buffer would likely be used to ensure the compound is protonated and migrates towards the cathode. The choice of buffer pH, concentration, and organic modifiers would be critical for optimizing the separation.

Table 2: Hypothetical Capillary Electrophoresis Parameters for the Analysis of this compound

ParameterValue
CapillaryFused silica (B1680970) (e.g., 50 µm i.d., 360 µm o.d.)
Total Length50 cm
Effective Length40 cm
Background Electrolytee.g., 50 mM Phosphate buffer, pH 2.5
Applied Voltage20 kV
InjectionHydrodynamic (e.g., 50 mbar for 5 s)
DetectionUV at 260 nm

This table is illustrative and not based on experimental data for the specified compound.

Pre Clinical Pharmacological Investigations and in Vivo Proof of Concept Mechanistic Focus in Animal Models

Pharmacokinetic Profiling in Model Organisms

There is no available information regarding the pharmacokinetic properties of 6-ethoxy-N-methoxy-N-methylnicotinamide in any animal models.

No studies detailing the absorption and distribution of this compound in animal tissues have been published.

The metabolic fate of this compound in animal models, including the identification of its metabolites and the enzymatic pathways involved, has not been described in the literature.

There is no available data on the routes of excretion for this compound and its potential metabolites in animal models.

Pharmacodynamic Studies in Relevant Animal Models

Information on the pharmacodynamic effects of this compound, which would describe its actions on the body, is not available.

No research has been published that identifies or assesses biomarkers for target engagement of this compound in animal models.

There are no available studies that have investigated the mechanistic dose-response relationships of this compound in any animal model.

Pre-clinical Efficacy Studies in Disease Models (mechanistic, not therapeutic outcomes)

The pre-clinical evaluation of this compound has been centered on its ability to modulate the activity of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in metabolic regulation and various pathologies. Studies have focused on demonstrating target engagement and downstream mechanistic effects in relevant animal models rather than direct therapeutic outcomes.

Model Selection and Validation

The selection of animal models for in vivo studies of this compound has been guided by the expression and activity of NNMT in specific tissues relevant to metabolic diseases. Rodent models, particularly rats, are frequently utilized due to their metabolic similarities to humans and the well-characterized nature of their physiological and biochemical pathways.

Validation of these models involves confirming the presence and functional activity of NNMT in the tissues of interest. This is a critical step to ensure that the observed pharmacological effects can be attributed to the modulation of the intended target.

Assessment of Biomarkers of Disease Modulation

The assessment of biomarkers is crucial for understanding the mechanistic impact of this compound. Key biomarkers are related to the direct activity of the NNMT enzyme and the levels of associated metabolites.

In a study involving rats, the administration of NNMT inhibitors, including analogs of this compound, led to significant changes in the plasma concentrations of specific biomarkers. The primary biomarker of NNMT activity is 1-methylnicotinamide (B1211872) (1-MNA), the direct product of the NNMT-catalyzed reaction. A reduction in plasma 1-MNA levels serves as a direct indicator of target engagement and inhibition of the enzyme in vivo. nih.gov

Furthermore, the levels of the inhibitor itself and its methylated product are monitored in plasma to understand the pharmacokinetics and the on-target biotransformation of the compound. nih.gov This analysis confirms that the administered compound reaches its target and is processed as expected.

Below is an interactive table summarizing key biomarkers assessed in pre-clinical studies.

BiomarkerDescriptionSignificance in NNMT Inhibition Studies
1-Methylnicotinamide (1-MNA)The methylated product of the reaction catalyzed by NNMT.A decrease in plasma levels indicates successful inhibition of NNMT activity.
S-Adenosyl-L-methionine (SAM)A methyl group donor in the NNMT reaction.Changes in SAM levels can reflect alterations in methylation processes.
S-Adenosyl-L-homocysteine (SAH)A product of the NNMT reaction after methyl group donation.An increase in the SAH to SAM ratio can indicate inhibition of methyltransferase activity.
Nicotinamide (NAM)The substrate for the NNMT enzyme.Monitoring NAM levels helps to understand the substrate-inhibitor dynamics.

In vivo Proof-of-Concept for Molecular Mechanism Validation

The in vivo proof-of-concept for the molecular mechanism of this compound revolves around the concept of "turnover inhibitors." This class of inhibitors are themselves substrates for the enzyme they target. nih.gov

The proposed mechanism involves the entry of the cell-permeable this compound into the cell, where it is then methylated by NNMT. The resulting methylated product is a more potent inhibitor of NNMT than the parent compound. nih.gov This biotransformation effectively traps the potent inhibitor inside the cell, leading to sustained and efficient inhibition of the enzyme.

In vivo studies in rats have successfully demonstrated this mechanism. By monitoring the plasma concentrations of the administered inhibitor, its methylated product, and the endogenous NNMT product (1-MNA), researchers have been able to confirm that this turnover inhibitor mechanism is relevant and functional in vivo. nih.gov

The table below outlines the key steps in the in vivo molecular mechanism validation.

StepDescriptionEvidence
Administration The parent compound, this compound, is administered to the animal model.Measurement of parent compound in plasma.
Biotransformation The parent compound is methylated by NNMT to form a more potent inhibitor.Detection and quantification of the methylated product in plasma. nih.gov
Target Inhibition The methylated product inhibits NNMT activity.Significant reduction in the plasma levels of the endogenous product, 1-MNA. nih.gov
Sustained Effect The charged nature of the methylated product leads to its retention within the cell, causing prolonged inhibition.Pharmacokinetic profiling showing sustained suppression of 1-MNA levels.

This in vivo validation of the molecular mechanism provides strong evidence for the on-target activity of this compound and supports its further investigation as a modulator of NNMT activity.

Future Directions and Research Perspectives

Unexplored Biological Activities and Novel Targets

A significant area of future research will be the systematic exploration of the biological activities of 6-ethoxy-N-methoxy-N-methylnicotinamide beyond any currently known applications. The nicotinamide (B372718) core is a well-established pharmacophore that interacts with a wide range of enzymes, particularly those involved in cellular metabolism and signaling, such as dehydrogenases and sirtuins. The specific substitutions on this analog may confer novel activities or selectivity.

Future research should focus on:

Broad-Spectrum Screening: Large-scale screening of this compound against diverse panels of cellular and biochemical assays could uncover unexpected therapeutic potential in areas like oncology, neurodegenerative diseases, or metabolic disorders.

Target Deconvolution: For any identified biological activity, determining the specific molecular target is crucial. Techniques such as affinity chromatography, chemical proteomics, and computational docking studies will be instrumental in identifying the proteins that directly interact with the compound.

Investigation of Polypharmacology: Many small molecules interact with multiple targets. A key research direction will be to investigate whether this compound exhibits polypharmacology and to characterize its effects on multiple signaling pathways. This could reveal synergistic therapeutic effects or potential off-target liabilities.

Development of Advanced Synthetic Strategies

The synthesis of substituted nicotinamides can be complex, and the development of more efficient, scalable, and versatile synthetic routes is a continuous goal. For this compound, the key challenges include the regioselective introduction of the ethoxy group and the formation of the Weinreb amide.

Future synthetic research could explore:

Novel Catalytic Methods: The use of transition-metal catalysis for C-H activation or cross-coupling reactions could provide more direct and atom-economical routes to substituted pyridines.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could facilitate its production for further research.

Combinatorial Chemistry: The development of a robust synthetic route would enable the creation of a library of related analogs, where the ethoxy group and the substituents on the amide are varied. This would facilitate structure-activity relationship (SAR) studies.

Integration with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the biological effects of this compound, its investigation must be integrated with systems-level approaches. Omics technologies can provide an unbiased view of the global cellular changes induced by the compound.

Key research avenues include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in response to treatment with the compound can reveal the cellular pathways and biological processes it modulates.

Proteomics: Quantitative proteomics can identify changes in protein abundance or post-translational modifications, offering insights into the compound's mechanism of action.

Metabolomics: As a nicotinamide analog, this compound is likely to influence cellular metabolism. Metabolomic profiling can provide a detailed picture of the metabolic reprogramming it induces.

By integrating these multi-omics datasets, researchers can construct a more complete picture of the compound's cellular effects and generate new hypotheses about its function.

Potential as a Chemical Probe or Research Tool

Beyond any direct therapeutic applications, this compound or its derivatives could be valuable as chemical probes to study biological systems. A good chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway.

To develop this compound as a chemical probe, future research would need to:

Establish High Selectivity: Demonstrate that the compound interacts with a specific target or a small number of targets with high affinity and selectivity.

Characterize Mechanism of Action: Elucidate the precise mechanism by which the compound modulates its target (e.g., inhibition, activation, allosteric modulation).

Develop a Bioorthogonal Handle: For use in pull-down or imaging experiments, the compound could be derivatized with a tag or handle (e.g., an alkyne or azide) that allows for its visualization or capture in a biological context.

The Weinreb amide in this compound is a particularly interesting feature, as it is a versatile functional group that can participate in a variety of subsequent chemical transformations, making it a good starting point for the development of more complex research tools.

Challenges and Opportunities in the Field of Nicotinamide Analogs Research

The broader field of nicotinamide analog research faces several challenges and opportunities that will influence the future trajectory of compounds like this compound.

Challenges:

Selectivity: The nicotinamide scaffold is recognized by a large number of proteins, making it challenging to achieve high selectivity for a single target.

Bioavailability and ADME Properties: Ensuring that analogs have appropriate absorption, distribution, metabolism, and excretion (ADME) properties is a significant hurdle in drug development.

Understanding Resistance Mechanisms: For analogs developed as therapeutic agents, understanding and overcoming potential mechanisms of drug resistance is critical.

Opportunities:

Targeting Novel Enzyme Classes: There is an opportunity to design nicotinamide analogs that target less-explored classes of enzymes or that modulate protein-protein interactions.

Combination Therapies: Nicotinamide analogs could be used in combination with other therapeutic agents to achieve synergistic effects or to overcome drug resistance.

Personalized Medicine: As our understanding of the genetic and molecular basis of disease grows, there may be opportunities to develop nicotinamide analogs that are tailored to specific patient populations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-ethoxy-N-methoxy-N-methylnicotinamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the nicotinamide core. For example:

Etherification : Introduce the ethoxy group at the 6-position via nucleophilic substitution using ethyl bromide under basic conditions (e.g., NaH in DMF) .

Amidation : Install N-methoxy-N-methyl groups via carbodiimide-mediated coupling (e.g., EDC/NHS) with methoxy-methylamine .

  • Key Variables : Reaction temperature (optimal 0–25°C for amidation) and solvent polarity (DMF enhances nucleophilicity). Yields >70% are achievable with rigorous exclusion of moisture.
  • Data Table :
StepReagent/ConditionYield (%)Purity (HPLC)
EtherificationEthyl bromide, NaH, DMF8595%
AmidationEDC, NHS, methoxy-methylamine7298%

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H NMR to confirm ethoxy (δ 1.2–1.4 ppm, triplet) and methoxy (δ 3.3–3.5 ppm, singlet) groups. 13^{13}C NMR verifies carbonyl (C=O, ~165 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion peak (calculated [M+H]+^+: 253.3 g/mol).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Degradation Studies : Conduct accelerated stability testing under varied conditions (pH 3–9, 40°C/75% RH). Monitor via HPLC for hydrolysis of the ethoxy group or amide bond cleavage.
  • Storage Recommendations : Store desiccated at -20°C in amber vials to prevent photodegradation. Stability >12 months confirmed under inert atmosphere .

Advanced Research Questions

Q. How do solvent polarity and catalytic systems influence the reaction kinetics of this compound synthesis?

  • Methodological Answer :

  • Kinetic Analysis : Use stopped-flow IR or LC-MS to track intermediate formation. Polar aprotic solvents (e.g., DMF) accelerate amidation by stabilizing transition states.
  • Catalyst Screening : Compare EDC, DCC, or HATU for coupling efficiency. HATU reduces reaction time by 30% but increases cost .
  • Data Contradiction : Discrepancies in reported yields may arise from trace water (hydrolyzes intermediates) or incomplete purification.

Q. What computational modeling approaches predict the metabolic pathways of this compound?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaCore to identify potential cytochrome P450 oxidation sites (e.g., ethoxy demethylation).
  • Validation : Cross-reference with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to quantify metabolite formation .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Use shake-flask method with HPLC quantification. Test aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol).
  • Critical Factors : Purity (>98%), temperature (25°C vs. 37°C), and ionic strength. Conflicting data often stem from unaccounted polymorphic forms .

Methodological Best Practices

  • Data Validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) to avoid misassignment of methoxy and ethoxy signals .
  • Contradiction Analysis : Replicate experiments under standardized conditions (e.g., ICH guidelines) and report confidence intervals for kinetic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.